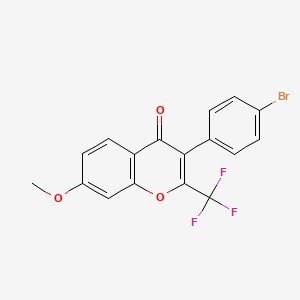

3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-Bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one” is a chromen-4-one derivative. Chromen-4-one derivatives are known to possess a spectrum of biological activities . The compound has a bromophenyl group, a methoxy group, and a trifluoromethyl group attached to the chromen-4-one core. These substituents can significantly influence the compound’s properties and biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-4-one core with the bromophenyl, methoxy, and trifluoromethyl groups attached at the 3rd, 7th, and 2nd positions, respectively. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The bromophenyl group could potentially undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl, methoxy, and trifluoromethyl groups could affect properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用

Antimicrobial and Anti-inflammatory Effects

One key application of chromen-4-one derivatives is in the field of antimicrobials and anti-inflammatory agents. For instance, a study on tectorigenin monohydrate, an isoflavone derived from Belamcanda chinensis and a relative of chromen-4-ones, demonstrated antimicrobiotic and anti-inflammatory properties (Liu, Ma, Gao, & Wu, 2008).

Synthesis of Novel Compounds

Chromen-4-one derivatives are pivotal in synthesizing various novel compounds. A study outlined the synthesis of 3-acyl-4-aryl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-ones, demonstrating the versatility of chromen-4-ones in creating new molecular structures (Bonacorso et al., 2011).

Catalysis in Organic Synthesis

Chromen-4-ones are used as catalysts in organic synthesis. A study on polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts utilized for Michael additions in the synthesis of Warfarin and its analogues highlights the role of chromen-4-one derivatives in catalysis (Alonzi et al., 2014).

Molecular Docking and Structural Analysis

Chromen-4-ones also find application in molecular docking and structural analysis. The study of the crystal structure of a compound synthesized from chromen-4-one derivatives showcased its antimicrobial activity and facilitated molecular docking analyses (Okasha et al., 2022).

Phototransformation Studies

Research on the phototransformation of chromenones, including studies on 3-alkoxychromenones, has provided insights into their potential applications in the development of new photoproducts with unique structures (Khanna et al., 2015).

Electrochemical Applications

Chromen-4-one derivatives have been studied for their electrochemical properties. A research focusing on the electrochemical reduction of 4-(bromomethyl)-2H-chromen-2-ones at carbon cathodes in dimethylformamide revealed their potential in electrochemical applications (Mubarak & Peters, 2008).

作用機序

Target of Action

Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The attachment of a trifluoromethyl group at a specific position of a pyrazole scaffold has been shown to produce more active derivatives .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .

Result of Action

Related compounds have been shown to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-bromophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWISXLBGDBXEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2373746.png)

![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)

![4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2373755.png)

![1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2373761.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)